Acetic acid;diphenylmethanediol
Description
Acetic acid (C₂H₄O₂) is a simple carboxylic acid with a wide range of industrial, agricultural, and biomedical applications. It is a colorless liquid with a pungent odor, a melting point of 16.7°C, and a boiling point of 117.9°C . Its industrial synthesis involves methanol carbonylation, oxidation of ethanol, or fermentation processes . Acetic acid is pivotal in food preservation, chemical synthesis (e.g., vinyl acetate monomer), and nanotechnology (e.g., graphene growth on copper at reduced temperatures) .
Structurally related compounds, such as diphenylhydantoic acid (C₁₅H₁₂N₂O₃), highlight the significance of diphenyl motifs in pharmaceuticals, where they enhance stability and bioactivity .
Properties
CAS No. |
54334-63-3 |
|---|---|
Molecular Formula |
C17H20O6 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
acetic acid;diphenylmethanediol |
InChI |
InChI=1S/C13H12O2.2C2H4O2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*1-2(3)4/h1-10,14-15H;2*1H3,(H,3,4) |
InChI Key |
UXRURKMQMSSEMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;diphenylmethanediol can be achieved through several methods. One common approach involves the esterification of acetic acid with diphenylmethanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol. This process, known as the Monsanto process, uses a rhodium-iodine catalyst to convert methanol and carbon monoxide into acetic acid. The reaction conditions include high pressure and temperature to ensure efficient conversion. Diphenylmethanediol can be produced through the reduction of benzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;diphenylmethanediol undergoes various chemical reactions, including:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water, while diphenylmethanediol can be oxidized to benzophenone.
Reduction: Diphenylmethanediol can be reduced to diphenylmethane.
Substitution: The hydroxyl group in diphenylmethanediol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide, water, and benzophenone.
Reduction: Diphenylmethane.
Substitution: Various substituted diphenylmethanediol derivatives.
Scientific Research Applications
Acetic acid;diphenylmethanediol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;diphenylmethanediol involves its interaction with various molecular targets and pathways. Acetic acid acts as a weak acid, donating protons in aqueous solutions, which can affect pH and enzyme activity. Diphenylmethanediol can interact with enzymes and proteins, influencing their structure and function. The combination of these effects results in the compound’s unique properties and applications.
Comparison with Similar Compounds
Research Findings and Contrasts
- Antimicrobial Activity: Acetic acid inhibits microbial growth in silage and fermented juices at 20 mM , but its efficacy depends on environmental factors like pH and dissociation state . Nonanoic acid and 2-methyl-4-vinylphenol, however, show stronger antimicrobial effects in fermented products .
- Environmental Impact: Acetic acid degrades within 7 days in activated sludge , whereas chlorinated derivatives like 2-amino-2-(2-chlorophenyl)acetic acid may persist longer due to structural stability .
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